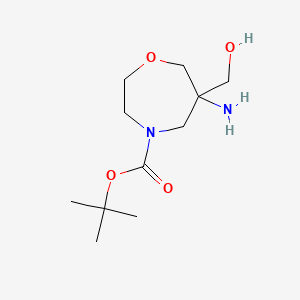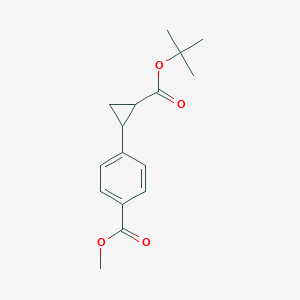
Methyl 4-(2-(tert-butoxycarbonyl)cyclopropyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 4-(-2-(TERT-BUTOXYCARBONYL)CYCLOPROPYL)BENZOATE is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a cyclopropyl ring, which is further connected to a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of flow microreactor systems, which provide an efficient and sustainable approach for the direct introduction of the tert-butoxycarbonyl group into various organic compounds . This method is preferred due to its versatility and efficiency compared to traditional batch processes.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including METHYL 4-(-2-(TERT-BUTOXYCARBONYL)CYCLOPROPYL)BENZOATE, often employs continuous flow processes. These processes are designed to optimize reaction conditions, improve yield, and reduce waste, making them more sustainable and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 4-(-2-(TERT-BUTOXYCARBONYL)CYCLOPROPYL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The tert-butoxycarbonyl group can be selectively removed or substituted using specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: The tert-butoxycarbonyl group can be removed using oxalyl chloride in methanol under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the tert-butoxycarbonyl group yields the corresponding free amine or alcohol .
Applications De Recherche Scientifique
METHYL 4-(-2-(TERT-BUTOXYCARBONYL)CYCLOPROPYL)BENZOATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of METHYL 4-(-2-(TERT-BUTOXYCARBONYL)CYCLOPROPYL)BENZOATE involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group acts as a protecting group, preventing unwanted reactions at specific sites within the molecule. This allows for selective modification of other functional groups, facilitating the synthesis of complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
METHYL 4-(-2-(TERT-BUTOXYCARBONYL)CYCLOPROPYL)BENZOATE: shares similarities with other tert-butyl esters and Boc-protected compounds.
tert-Butyl esters: These compounds are widely used in organic synthesis due to their stability and ease of removal.
Boc-protected compounds: These compounds are commonly used in peptide synthesis and other applications requiring selective protection of functional groups.
Uniqueness
The uniqueness of METHYL 4-(-2-(TERT-BUTOXYCARBONYL)CYCLOPROPYL)BENZOATE lies in its combination of a cyclopropyl ring and a benzoate ester, which provides distinct reactivity and stability compared to other Boc-protected compounds .
Propriétés
Formule moléculaire |
C16H20O4 |
|---|---|
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropyl]benzoate |
InChI |
InChI=1S/C16H20O4/c1-16(2,3)20-15(18)13-9-12(13)10-5-7-11(8-6-10)14(17)19-4/h5-8,12-13H,9H2,1-4H3 |
Clé InChI |
DPWRROUPJKRSOY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1CC1C2=CC=C(C=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


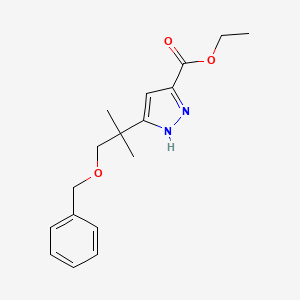
![2-[Bis(4-methoxyphenyl)phosphino]-N-[(8alpha,9R)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14028618.png)
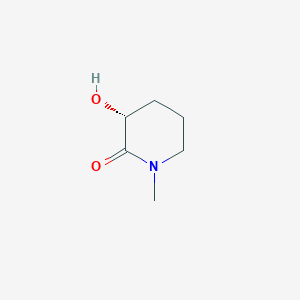


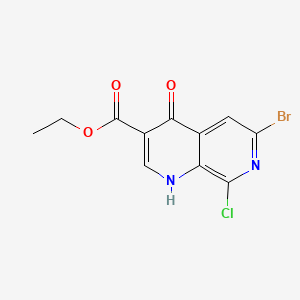
![4-(Pyridin-2-ylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B14028650.png)

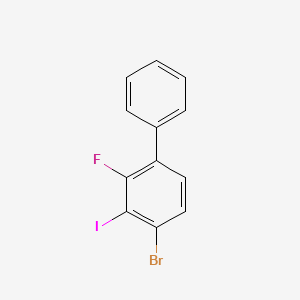
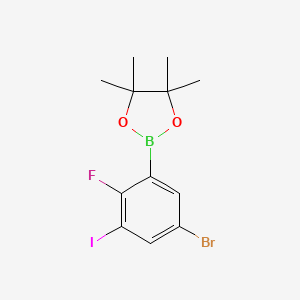
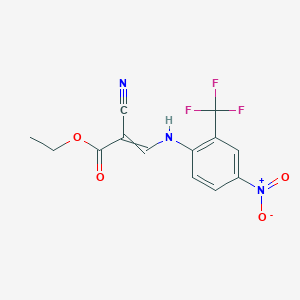
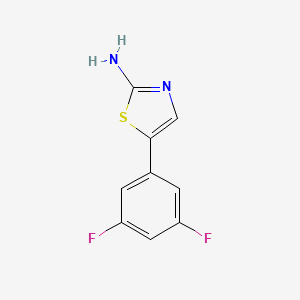
![2-Methylspiro[3.5]nonane-2,7-diol](/img/structure/B14028685.png)
